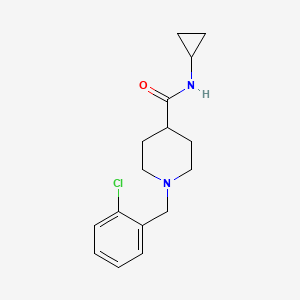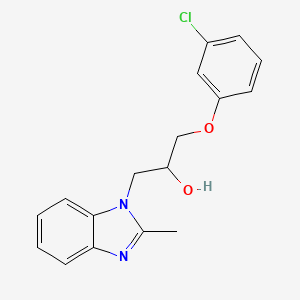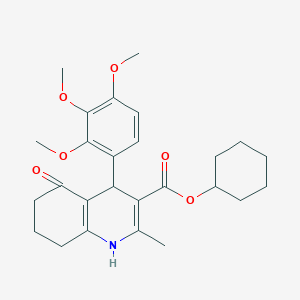
1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide, also known as CPP or CPP-115, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP belongs to the class of compounds known as GABA aminotransferase inhibitors, which are believed to have anti-epileptic, anti-anxiety, and analgesic effects.
Applications De Recherche Scientifique
1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of epilepsy, anxiety, and pain. Studies have shown that 1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide is a potent inhibitor of GABA aminotransferase, an enzyme that is involved in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting this enzyme, 1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide is believed to increase the levels of GABA in the brain, which can have a calming and anti-convulsant effect.
Mécanisme D'action
1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By increasing the levels of GABA in the brain, 1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide is believed to have a calming and anti-convulsant effect.
Biochemical and Physiological Effects
Studies have shown that 1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide can increase the levels of GABA in the brain, leading to a calming and anti-convulsant effect. In addition, 1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide has been shown to have analgesic effects, possibly due to its ability to modulate the activity of the opioid system. However, more research is needed to fully understand the biochemical and physiological effects of 1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide in lab experiments is that it is a potent and selective inhibitor of GABA aminotransferase, making it a useful tool for studying the role of GABA in the brain. However, one limitation is that 1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide. One area of interest is the development of more potent and selective GABA aminotransferase inhibitors, which could have therapeutic applications in the treatment of epilepsy, anxiety, and pain. Another area of interest is the exploration of the potential analgesic effects of 1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide and its mechanisms of action in modulating the activity of the opioid system. Finally, more research is needed to fully understand the biochemical and physiological effects of 1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide and its potential therapeutic applications.
Méthodes De Synthèse
1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzylamine with cyclopropylcarbonyl chloride, followed by reaction with piperidine-4-carboxylic acid. The resulting compound is then treated with thionyl chloride and N,N-dimethylformamide to yield 1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide.
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-cyclopropylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O/c17-15-4-2-1-3-13(15)11-19-9-7-12(8-10-19)16(20)18-14-5-6-14/h1-4,12,14H,5-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNZVQDCAILHJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5172672.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-3-isopropylbenzene](/img/structure/B5172680.png)
![N-(4-methoxyphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B5172684.png)
![cyclohexyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5172692.png)

![1-(4-methylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B5172713.png)
![N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5172721.png)
![2-methoxy-4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B5172733.png)

![N-[2-(tert-butylthio)ethyl]-2-iodobenzamide](/img/structure/B5172755.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5172775.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-(2-hydroxyphenyl)-3-phenylpropanamide](/img/structure/B5172781.png)
![methyl 7-cyclopropyl-3-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5172785.png)